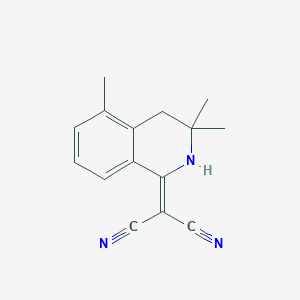![molecular formula C17H20N6O2S2 B11504563 4-Amino-5-cyano-2-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-3-azaspiro[5.5]undeca-1,3-diene-1-carboxamide](/img/structure/B11504563.png)
4-Amino-5-cyano-2-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-3-azaspiro[5.5]undeca-1,3-diene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-AMINO-5-CYANO-2-({[(1,3-THIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-3-AZASPIRO[5.5]UNDECA-1,3-DIENE-1-CARBOXAMIDE is a complex organic compound that features a unique spirocyclic structure. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents. The presence of multiple functional groups, including amino, cyano, thiazole, and carbamoyl moieties, contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-AMINO-5-CYANO-2-({[(1,3-THIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-3-AZASPIRO[5.5]UNDECA-1,3-DIENE-1-CARBOXAMIDE typically involves multi-step organic reactions. One common approach includes the cyanoacetylation of amines, followed by the formation of thiazole derivatives through condensation reactions. The reaction conditions often involve the use of solvents such as methanol or ethanol, and catalysts like silica-supported tungstosilisic acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free reactions and energy-efficient processes, is also being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-AMINO-5-CYANO-2-({[(1,3-THIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-3-AZASPIRO[5.5]UNDECA-1,3-DIENE-1-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, particularly at the thiazole ring and cyano group positions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
4-AMINO-5-CYANO-2-({[(1,3-THIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-3-AZASPIRO[5.5]UNDECA-1,3-DIENE-1-CARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-AMINO-5-CYANO-2-({[(1,3-THIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-3-AZASPIRO[5.5]UNDECA-1,3-DIENE-1-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . Additionally, it may modulate signaling pathways by interacting with cellular receptors, leading to changes in gene expression and cellular responses .
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring structure and exhibit antimicrobial and antiviral activities.
Cyanoacetamide derivatives: These compounds are known for their versatility in forming various heterocyclic structures and their biological activities.
Uniqueness
4-AMINO-5-CYANO-2-({[(1,3-THIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-3-AZASPIRO[5.5]UNDECA-1,3-DIENE-1-CARBOXAMIDE is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. The combination of multiple functional groups within a single molecule enhances its reactivity and potential for diverse applications .
Properties
Molecular Formula |
C17H20N6O2S2 |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
2-amino-1-cyano-4-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-3-azaspiro[5.5]undeca-2,4-diene-5-carboxamide |
InChI |
InChI=1S/C17H20N6O2S2/c18-8-10-13(19)23-15(27-9-11(24)22-16-21-6-7-26-16)12(14(20)25)17(10)4-2-1-3-5-17/h6-7,10H,1-5,9H2,(H2,19,23)(H2,20,25)(H,21,22,24) |
InChI Key |
NYLMDIWSFXZHGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)C(C(=NC(=C2C(=O)N)SCC(=O)NC3=NC=CS3)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-({[(2-bromo-4-ethylbenzyl)oxy]carbonyl}amino)-3-(4-methoxyphenyl)propanoate](/img/structure/B11504485.png)
![1-(3-Chloro-4-methylphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B11504486.png)
![2-{[2-(1H-indol-3-yl)ethyl]amino}-4,4-dimethyl-6-oxo-N-phenylcyclohex-1-ene-1-carbothioamide](/img/structure/B11504489.png)
![N-(4-methoxyphenyl)-6-(piperidin-1-yl)-N'-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11504492.png)
![{Bis[(4-chlorophenyl)amino]phosphoryl}dimethylamine](/img/structure/B11504500.png)
![8-methoxy-3-{[4-(4-methylphenyl)piperazin-1-yl]carbonyl}-2H-chromen-2-one](/img/structure/B11504517.png)
![2-(4-Fluorophenyl)-6,7,8,9-tetrahydroimidazo[1,2-b][1,2,4]benzotriazine](/img/structure/B11504520.png)
![2-fluoro-N-[1-(2-methylpropyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide](/img/structure/B11504530.png)
![N-(6-oxo-6,9,10,11,12,13-hexahydrochromeno[4,3-d]cyclohepta[b]pyridin-7-yl)propanamide](/img/structure/B11504535.png)

![2,2,9-trihydroxy-11-(4-methoxyphenyl)-15-(2-methylpropyl)-10-oxa-15-azatetracyclo[7.6.0.01,12.03,8]pentadeca-3,5,7,11-tetraene-13,14-dione](/img/structure/B11504541.png)
![(4-ethyl-2,3'-diphenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-yl)(phenyl)methanone](/img/structure/B11504550.png)
![4-methoxy-2,5-dimethyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide](/img/structure/B11504556.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-4-fluorobenzenesulfonamide](/img/structure/B11504571.png)
